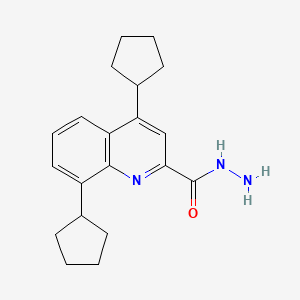
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural properties, which include a quinoline ring system substituted with dicyclopentyl groups and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of 2-Quinolinecarboxylic Acid: This can be achieved through various classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Introduction of Dicyclopentyl Groups: The dicyclopentyl groups can be introduced via alkylation reactions using appropriate cyclopentyl halides under basic conditions.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid to its hydrazide derivative by reacting with hydrazine hydrate in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial and anticancer properties.
2-Substituted quinoline-4-carboxylic acids: These compounds exhibit antiviral activity against orthopoxviruses.
Uniqueness
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide is unique due to its specific substitution pattern with dicyclopentyl groups and the presence of a hydrazide functional group
Eigenschaften
CAS-Nummer |
824935-11-7 |
|---|---|
Molekularformel |
C20H25N3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4,8-dicyclopentylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-12-17(14-8-3-4-9-14)16-11-5-10-15(19(16)22-18)13-6-1-2-7-13/h5,10-14H,1-4,6-9,21H2,(H,23,24) |
InChI-Schlüssel |
JDPATSSQKLUIOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=CC3=C2N=C(C=C3C4CCCC4)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
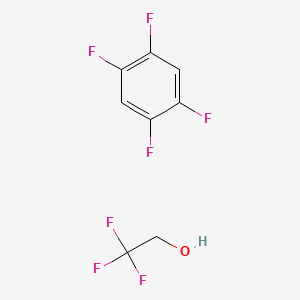
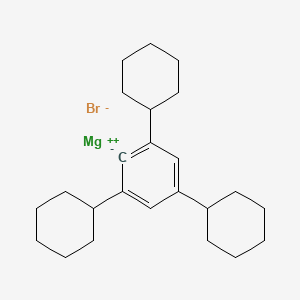
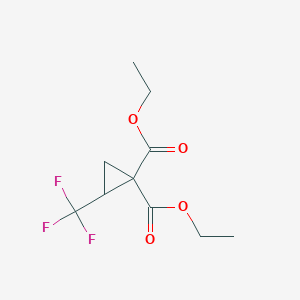
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
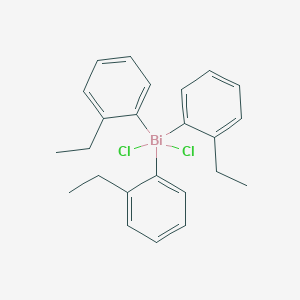
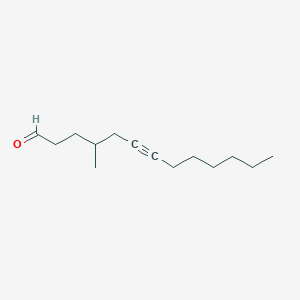
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
